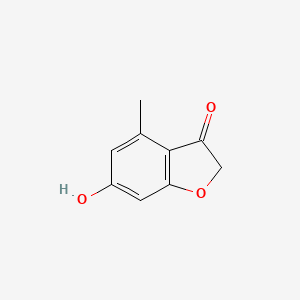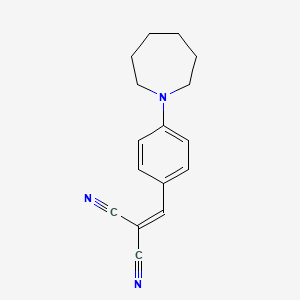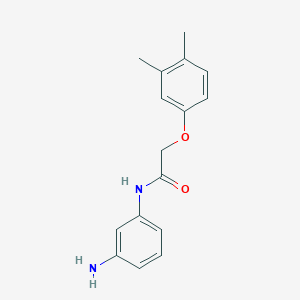
H-Pro-Gly-Pro-OH
Vue d'ensemble
Description
Ce composé est généré par la dégradation du collagène de la matrice extracellulaire et est connu pour ses propriétés chimiotactiques, en particulier pour les neutrophiles dans les environnements in vitro et in vivo . Il est également reconnu comme un biomarqueur de la bronchopneumopathie chronique obstructive (BPCO) .
Applications De Recherche Scientifique
H-Pro-Gly-Pro-OH has several applications in scientific research:
Chemistry: Used as a substrate in studies involving peptide synthesis and hydrolysis.
Biology: Investigated for its role in cell signaling and chemotaxis, particularly in neutrophil migration.
Industry: Utilized in the development of collagen-based biomaterials and wound healing products.
Mécanisme D'action
H-Pro-Gly-Pro-OH exerce ses effets principalement par son interaction avec les neutrophiles. Il agit comme un agent chimiotactique, attirant les neutrophiles vers les sites d’inflammation. Le tripeptide se lie à des récepteurs spécifiques à la surface des neutrophiles, déclenchant une cascade de signalisation qui entraîne la migration de ces cellules vers la source du peptide . Ce mécanisme est crucial dans la réponse de l’organisme aux blessures et aux infections.
Composés similaires :
H-Gly-Pro-OH : Un dipeptide composé de glycine et de proline, utilisé comme substrat pour la prolidase des fibroblastes cutanés.
H-Gly-Pro-Arg-Pro-OH : Un tétrapeptide connu pour ses effets inhibiteurs sur l’agrégation du fibrinogène et la polymérisation de la fibrine.
Unicité : this compound est unique en raison de ses propriétés chimiotactiques spécifiques et de son rôle de biomarqueur de la bronchopneumopathie chronique obstructive. Contrairement à d’autres peptides similaires, il possède une capacité distincte à attirer les neutrophiles, ce qui le rend précieux dans les études liées à l’inflammation et à la réponse immunitaire .
Orientations Futures
Analyse Biochimique
Biochemical Properties
“L-Proline, L-prolylglycyl-” interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of molecularly imprinted nanoparticles for the specific recognition of L-Proline . These nanoparticles are synthesized via miniemulsion polymerization and are well-characterized by Scanning Electron Microscopy, zeta-sizer particle size analysis, and Fourier Transform Infrared Spectroscopy .
Molecular Mechanism
The molecular mechanism of “L-Proline, L-prolylglycyl-” involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the selective hydroxylation of L-Proline and 4R-methyl-proline
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du H-Pro-Gly-Pro-OH implique généralement la condensation par étapes d’acides aminés protégés. Le processus commence par la protection du groupe amino de la proline à l’aide d’un groupe tert-butoxycarbonyle (BOC). Le groupe carboxyle de la glycine est ensuite activé à l’aide de dicyclohexylcarbodiimide (DCC) et couplé à la proline protégée. La dernière étape implique l’élimination des groupes protecteurs dans des conditions acides pour obtenir le tripeptide .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs de peptides automatisés qui peuvent gérer plusieurs réactions simultanément, assurant un rendement élevé et une pureté élevée. L’utilisation de la chromatographie liquide haute performance (CLHP) est courante pour la purification du produit final .
Analyse Des Réactions Chimiques
Types de réactions : H-Pro-Gly-Pro-OH subit diverses réactions chimiques, notamment :
Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées dans des conditions acides ou basiques pour produire les acides aminés constitutifs.
Réactifs et conditions courants :
Hydrolyse : Implique généralement l’utilisation d’acide chlorhydrique ou d’hydroxyde de sodium à des températures élevées.
Oxydation : Généralement réalisée à l’aide de réactifs comme le peroxyde d’hydrogène ou l’acide ascorbique en présence d’ions fer.
Principaux produits :
Hydrolyse : Proline, glycine et proline.
Oxydation : Peptides contenant de l’hydroxyproline.
4. Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme substrat dans des études impliquant la synthèse et l’hydrolyse des peptides.
Industrie : Utilisé dans le développement de biomatériaux à base de collagène et de produits de cicatrisation des plaies.
Propriétés
IUPAC Name |
(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPMXFSTKXXNHF-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-46-5 | |
| Record name | L-Proline, L-prolylglycyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432628 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7561-51-5 | |
| Record name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing tripeptides containing L-proline, L-hydroxyproline, and glycine?
A1: [] Peptides containing L-proline, L-hydroxyproline, and glycine are of significant interest due to their prevalence in collagen, a crucial structural protein. [] These tripeptides can serve as building blocks for synthesizing collagen-like materials with potential applications in tissue engineering, drug delivery, and wound healing. Understanding their synthesis is the first step towards exploring these applications.
Q2: Why is the synthesis of peptides containing L-proline and glycine important?
A2: [] L-proline, with its unique cyclic structure, introduces conformational constraints in peptides, influencing their folding and biological activity. Glycine, being the smallest amino acid, provides flexibility. [] Therefore, peptides containing both L-proline and glycine offer a balance between rigidity and flexibility, making them interesting for studying structure-activity relationships and designing peptides with specific properties. This could be valuable in developing new therapeutics or understanding the function of natural peptides containing these amino acids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


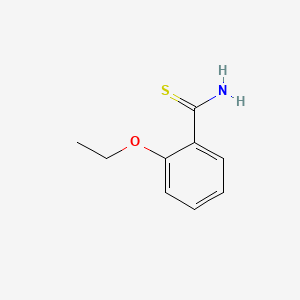
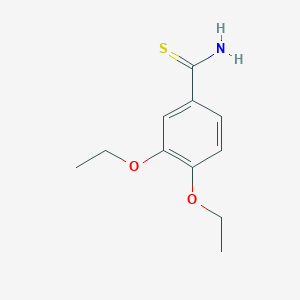





![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
